An In-depth Technical Guide to 4-Methoxybenzyl Acetate-d3: Chemical Properties and Applications
An In-depth Technical Guide to 4-Methoxybenzyl Acetate-d3: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzyl acetate-d3, also known as anisyl acetate-d3, is the deuterated form of 4-methoxybenzyl acetate (B1210297). It is a stable isotope-labeled compound primarily utilized in analytical chemistry as an internal standard. The incorporation of three deuterium (B1214612) atoms on the acetyl methyl group results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical physicochemical properties. This characteristic makes it an invaluable tool for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based methods, where it is used to correct for variability in sample preparation and instrument response.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 4-Methoxybenzyl acetate-d3.
Chemical and Physical Properties
The key chemical and physical properties of 4-Methoxybenzyl acetate-d3 are summarized in the table below. Data for the non-deuterated analogue, 4-Methoxybenzyl acetate, is also provided for comparison, as it serves as a close proxy for many physical characteristics.
| Property | 4-Methoxybenzyl acetate-d3 | 4-Methoxybenzyl acetate |
| Molecular Formula | C₁₀H₉D₃O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 183.22 g/mol | 180.20 g/mol |
| CAS Number | 1394230-53-5 | 104-21-2 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | Not explicitly reported; expected to be similar to the non-deuterated form | 137 °C @ 12 mmHg |
| Density | Not explicitly reported; expected to be similar to the non-deuterated form | 1.104-1.111 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), ethyl acetate) | Insoluble in water; soluble in organic solvents and oils |
| Isotopic Purity | Typically ≥98% (atom % D) | Not Applicable |
Experimental Protocols
Synthesis of 4-Methoxybenzyl acetate-d3
A plausible and common method for the synthesis of 4-Methoxybenzyl acetate-d3 involves the acetylation of 4-methoxybenzyl alcohol with deuterated acetic anhydride. This method is efficient and provides high isotopic incorporation.
Materials:
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4-Methoxybenzyl alcohol (p-anisyl alcohol)
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Acetic anhydride-d6
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Pyridine (B92270) (or another suitable base, e.g., triethylamine)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica (B1680970) gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
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Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-Methoxybenzyl acetate-d3 by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
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Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
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Confirm the identity and isotopic purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general procedure for the use of 4-Methoxybenzyl acetate-d3 as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma).
Materials and Reagents:
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Analyte of interest
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4-Methoxybenzyl acetate-d3 (internal standard)
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Blank biological matrix (e.g., human plasma)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
Procedure:
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Preparation of Stock Solutions:
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Prepare a primary stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Prepare a primary stock solution of 4-Methoxybenzyl acetate-d3 in the same solvent at a concentration of 1 mg/mL.
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Preparation of Working Solutions:
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Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
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Prepare a working internal standard solution of 4-Methoxybenzyl acetate-d3 at a fixed concentration (e.g., 100 ng/mL) in the mobile phase.
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Preparation of Calibration Curve Standards and Quality Control Samples:
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Spike the blank biological matrix with the analyte working standard solutions to create a series of calibration standards at different concentrations.
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Spike the blank biological matrix with the analyte working standard solutions to create quality control (QC) samples at low, medium, and high concentrations.
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Sample Preparation (Protein Precipitation):
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To an aliquot of the calibration standards, QC samples, and unknown samples, add a fixed volume of the working internal standard solution.
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Add three volumes of ice-cold protein precipitation solvent to each sample.
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Vortex each sample for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4 °C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
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Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5-10 µL.
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and 4-Methoxybenzyl acetate-d3.
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Tune other mass spectrometer parameters (e.g., collision energy, declustering potential) for optimal signal intensity.
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Data Analysis:
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Integrate the peak areas of the analyte and the internal standard for each sample.
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios on the calibration curve.
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Mandatory Visualizations
The following diagrams illustrate key workflows related to 4-Methoxybenzyl acetate-d3.
Caption: Synthesis workflow for 4-Methoxybenzyl acetate-d3.
Caption: Analytical workflow using 4-Methoxybenzyl acetate-d3 as an internal standard.
